ARV-771 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] This classification stems from its mechanism of action, which involves inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system (UPS). [, ] Specifically, ARV-771 targets bromodomain and extra-terminal (BET) proteins, primarily BRD4, for degradation. [, ] This targeted degradation approach holds significant potential in cancer research, particularly in addressing acquired drug resistance often associated with traditional small-molecule inhibitors. []
ARV-771 operates via a distinct mechanism compared to traditional small-molecule inhibitors. Instead of inhibiting target protein activity, ARV-771 induces the degradation of the target protein. [, ] This is achieved through the following steps: [, , ]
This targeted degradation approach allows ARV-771 to effectively reduce the levels of BET proteins, leading to downstream effects on gene expression and cellular processes. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2